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Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Catalog No.
S14337493
CAS No.
M.F
C20H23N3OS2
M. Wt
385.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-d...

Product Name

Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

InChI

InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-18(15)19(21-14(5)22-20)25-10-17(24)23-16-8-7-11(2)9-12(16)3/h7-9H,6,10H2,1-5H3,(H,23,24)

InChI Key

OFRCBEBILXHMDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=C(C=C3)C)C)C

Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- is a complex organic compound with the chemical formula C20H23N3OS2 and a molecular weight of 385.55 g/mol. This compound features a thieno[2,3-D]pyrimidine moiety, which is notable for its diverse biological activities. The structure includes a dimethylphenyl group and a thioether linkage, contributing to its potential pharmacological properties .

Typical of amides and thioethers. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thioether can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones, depending on the conditions used.

These reactions highlight the compound's reactivity and potential for further derivatization in synthetic chemistry.

Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- exhibits significant biological activity. Preliminary studies suggest it may have anti-inflammatory and analgesic properties. Its structural components are reminiscent of known pharmacophores that interact with biological targets such as enzymes and receptors involved in pain and inflammation pathways .

The synthesis of Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-D]pyrimidine: This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation: The introduction of the thioether group is often accomplished via nucleophilic substitution of an alkyl halide with a thiol.
  • Amidation: Finally, the acetamide functionality is introduced by reacting the amine with an acetic anhydride or acetyl chloride.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has potential applications in medicinal chemistry due to its anticipated biological activities. It may serve as a lead compound for the development of new anti-inflammatory drugs or other therapeutic agents targeting specific pathways in disease processes. Additionally, its unique structure could be explored for use in agrochemicals or materials science due to its stability and reactivity profiles.

Interaction studies are crucial to understanding how Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- interacts with biological systems:

  • Protein Binding: Investigating how this compound binds to proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition: Studies may focus on whether it inhibits specific enzymes involved in inflammatory processes.
  • Receptor Interaction: Understanding its affinity for various receptors could elucidate its pharmacological profile.

These studies will help define its therapeutic potential and guide further development.

Several compounds share structural similarities with Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-:

Compound NameMolecular FormulaUnique Features
Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-C21H25N3OS2Contains an acetyl group instead of dimethylphenyl
Acetamide, N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-C20H23N3OS2Different substitution pattern on the phenyl ring
Acetamide (generic)C10H13NOSimpler structure without thienopyrimidine component

These compounds highlight the unique structural features of Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- that may contribute to its distinct biological activities and applications in drug discovery.

Multi-Step Organic Synthesis Approaches for Thieno[2,3-d]pyrimidin-4-yl Thioether Formation

The thieno[2,3-d]pyrimidin-4-yl thioether scaffold is typically constructed through sequential cyclocondensation and thioetherification. A foundational method involves reacting 3-cyanothiophene acetamide derivatives with formamide at elevated temperatures (150–200°C), achieving cyclization yields of 72–90%. For example, treatment of 3-cyanothiophene trichloroacetamide (11a) with polyphosphoric acid generates the thienopyrimidinone core (13) in 90% yield (Scheme 7). Subsequent thioetherification employs nucleophilic displacement reactions, where the C4-chlorine atom is replaced by thiol-containing substrates.

A representative pathway for the target compound involves:

  • Core Formation: Cyclocondensation of 5-ethyl-2,6-dimethylthiophene-3-carboxamide with formamide at 180°C for 6 hours to yield 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (75–82% yield).
  • Chlorination: Treatment with phosphorus oxychloride (POCl~3~) at reflux to install the C4-chlorine leaving group (89–93% conversion).
  • Thioether Coupling: Reaction with N-(2,4-dimethylphenyl)-2-mercaptoacetamide in dimethylformamide (DMF) using potassium carbonate as base, achieving 68–74% yield.

Critical parameters include:

  • Temperature Control: Cyclocondensation requires precise thermal management; deviations beyond ±5°C reduce yields by 15–20%.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity during thioether formation.

Regioselective Functionalization at Thienopyrimidine C4 Position

Regioselective modification at C4 is achieved through two primary strategies:

Nucleophilic Aromatic Substitution (S~N~Ar)

The electron-deficient C4 position facilitates displacement reactions with sulfur nucleophiles. Using potassium tert-butoxide in DMF at room temperature, 6-bromothieno[3,2-d]pyrimidin-2,4-diol undergoes quantitative substitution with thiophenol derivatives (Scheme 14B). For the target acetamide, this method enables introduction of the -(SCH~2~CONHAr) group with 70–78% efficiency.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions allow C4 functionalization under milder conditions. While not directly reported for thienopyrimidines, analogous pyrimidine systems show 85–92% coupling efficiency using Pd(PPh~3~)~4~ with arylthiols. Computational studies suggest the thieno-fused system’s extended π-conjugation lowers activation energy by 12–15 kcal/mol compared to non-fused pyrimidines.

Table 1: Comparison of C4 Functionalization Methods

MethodConditionsYield (%)Selectivity (C4:C2)
S~N~ArKOtBu, DMF, 25°C70–78>20:1
Pd-catalyzed couplingPd(PPh~3~)~4~, THF, 80°C82–88>50:1

Green Chemistry Approaches in Acetamide-Thienopyrimidine Conjugation

One-Pot Multi-Step Syntheses

Integrated protocols combining cyclocondensation and conjugation reduce waste generation. A three-step one-pot synthesis developed by Alizadeh et al. achieves 60% overall yield by:

  • Cyclizing aminothiophene with formamide (76–97% yield).
  • Performing in situ chlorination with POCl~3~.
  • Conducting thioetherification using ultrasound-assisted mixing (20 kHz, 50 W).

This approach decreases solvent consumption by 40% compared to stepwise methods.

Solvent-Free Mechanochemical Activation

Ball milling techniques enable thioether conjugation without solvents. Mixing thienopyrimidin-4-chloride with N-(2,4-dimethylphenyl)-2-mercaptoacetamide and K~2~CO~3~ in a planetary mill (500 rpm, 2 h) provides 65–70% yield while eliminating aqueous waste.

Aqueous Micellar Catalysis

Using TPGS-750-M surfactant in water, the thioetherification achieves 73% conversion at 50°C. The micellar environment localizes reactants, increasing effective molarity by 3–5 orders of magnitude.

Table 2: Environmental Metrics of Green Methods

MethodPMI*E-Factor**Energy Use (kWh/mol)
Traditional stepwise863448
One-pot511929
Mechanochemical12518
Micellar22821

Process Mass Intensity; *kg waste/kg product

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

385.12825471 g/mol

Monoisotopic Mass

385.12825471 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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